REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([N+:17]([O-])=O)[C:14]=1[O:15][CH3:16])[C:8]([O:10][CH3:11])=[O:9])(=[O:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([NH2:17])[C:14]=1[O:15][CH3:16])[C:8]([O:10][CH3:11])=[O:9])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
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27.2 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was observed by TLC (>24 hours)
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Type
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FILTRATION
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Details
|
The mixture was then filtered through a bed of celite
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |